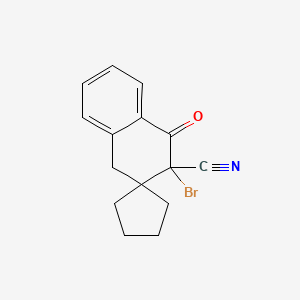
3-Bromo-4-oxo-3-cyano-1,2,3,4-tetrahydrospiro(naphthalene-3,1'-cyclopentane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Bromo-4’-oxo-3’,4’-dihydro-1’h-spiro[cyclopentane-1,2’-naphthalene]-3’-carbonitrile is a complex organic compound with a unique spirocyclic structure
Preparation Methods
The synthesis of 3’-Bromo-4’-oxo-3’,4’-dihydro-1’h-spiro[cyclopentane-1,2’-naphthalene]-3’-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor naphthalene derivative, followed by cyclization and nitrile formation under controlled conditions. Industrial production methods may involve optimization of these steps to increase yield and purity, often employing catalysts and specific reaction conditions to facilitate the process .
Chemical Reactions Analysis
3’-Bromo-4’-oxo-3’,4’-dihydro-1’h-spiro[cyclopentane-1,2’-naphthalene]-3’-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, using reagents like sodium borohydride.
Scientific Research Applications
3’-Bromo-4’-oxo-3’,4’-dihydro-1’h-spiro[cyclopentane-1,2’-naphthalene]-3’-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and studying their interactions with biological targets.
Industry: It is used in the synthesis of advanced materials with specific properties, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of 3’-Bromo-4’-oxo-3’,4’-dihydro-1’h-spiro[cyclopentane-1,2’-naphthalene]-3’-carbonitrile involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application .
Comparison with Similar Compounds
Similar compounds to 3’-Bromo-4’-oxo-3’,4’-dihydro-1’h-spiro[cyclopentane-1,2’-naphthalene]-3’-carbonitrile include:
6-Bromo-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid: Shares the bromine and oxo functional groups but differs in the core structure.
4-oxo-1,4-dihydro-3-quinolinecarboxylic acid: Lacks the bromine atom and has a different core structure.
1,2,3,4-Tetrahydronaphthalene:
Properties
CAS No. |
136819-65-3 |
|---|---|
Molecular Formula |
C15H14BrNO |
Molecular Weight |
304.18 g/mol |
IUPAC Name |
2-bromo-1-oxospiro[4H-naphthalene-3,1'-cyclopentane]-2-carbonitrile |
InChI |
InChI=1S/C15H14BrNO/c16-15(10-17)13(18)12-6-2-1-5-11(12)9-14(15)7-3-4-8-14/h1-2,5-6H,3-4,7-9H2 |
InChI Key |
JTAXEYUUGYEEJS-UHFFFAOYSA-N |
SMILES |
C1CCC2(C1)CC3=CC=CC=C3C(=O)C2(C#N)Br |
Canonical SMILES |
C1CCC2(C1)CC3=CC=CC=C3C(=O)C2(C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



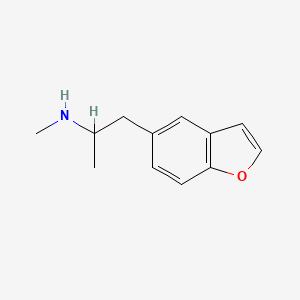
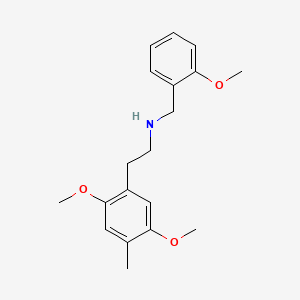
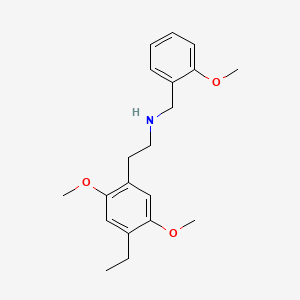

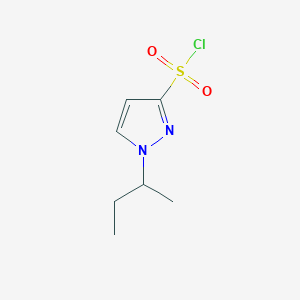
![Tert-butyl 2,7-diazabicyclo[3.3.1]nonane-2-carboxylate](/img/structure/B1651882.png)
![2-(2-aminobutan-2-yl)-3H,4H,5H,6H,7H,8H,9H-cyclohepta[d]pyrimidin-4-one hydrochloride](/img/structure/B1651883.png)


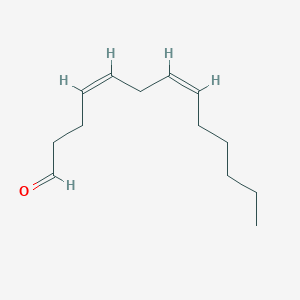

![3-Methyl-3-[(oxolan-2-yl)methyl]-1-{[3-(2-oxopiperidin-1-yl)phenyl]methyl}urea](/img/structure/B1651894.png)
![4-[[1-(2,4-Dimethoxyphenyl)ethylamino]methyl]benzonitrile](/img/structure/B1651897.png)
